molecular formula C7H12O B1435852 4-(Methoxymethyl)cyclopent-1-ene CAS No. 1370601-60-7

4-(Methoxymethyl)cyclopent-1-ene

Cat. No. B1435852
M. Wt: 112.17 g/mol
InChI Key: NKXUKUPJOIOBRW-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)cyclopent-1-ene is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-(Methoxymethyl)cyclopent-1-ene is 1S/C7H12O/c1-8-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3 . This indicates that the molecule consists of a cyclopentene ring with a methoxymethyl group attached to one of the carbon atoms.


Physical And Chemical Properties Analysis

4-(Methoxymethyl)cyclopent-1-ene has a predicted boiling point of 122.4±9.0 °C and a predicted density of 0.890±0.06 g/cm3 .

Scientific Research Applications

Medicinal Chemistry: Hepatitis C Virus NS3 Protease Inhibitors

  • Summary of the Application : “4-(Methoxymethyl)cyclopent-1-ene” is used in the development of potent inhibitors for the Hepatitis C Virus (HCV) NS3 protease . These inhibitors incorporate 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid as a new N-acyl-l-hydroxyproline mimic .
  • Methods of Application/Experimental Procedures : The hydroxycyclopentene template, which is a key component of these inhibitors, was synthesized in eight steps from commercially available (syn)-tetrahydrophthalic anhydride .

Safety And Hazards

The safety information for 4-(Methoxymethyl)cyclopent-1-ene indicates that it is a dangerous compound. It has hazard statements H226 and H318, which mean that it is flammable and causes serious eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4-(methoxymethyl)cyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-8-6-7-4-2-3-5-7/h2-3,7H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXUKUPJOIOBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)cyclopent-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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